molecular formula C18H12ClNO2S B3535079 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3535079
M. Wt: 341.8 g/mol
InChI Key: PWXSKLKHQWNKKG-FLIHGVEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through a variety of pathways, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor properties, this compound has also been shown to exhibit anti-inflammatory and antidiabetic effects. Studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and can improve glucose tolerance in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its broad range of biological activities. This compound can be used to study a variety of cellular processes and pathways. However, a limitation of using this compound is its potential toxicity. Careful dosing and handling are necessary to ensure the safety of researchers.

Future Directions

There are several potential future directions for research on 3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective therapeutic agents.

Scientific Research Applications

3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. One notable area of research is its use as an antitumor agent. Studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2S/c19-14-10-4-5-11-15(14)20-17(21)16(23-18(20)22)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXSKLKHQWNKKG-FLIHGVEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
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3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
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3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
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3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-(2-chlorophenyl)-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione

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